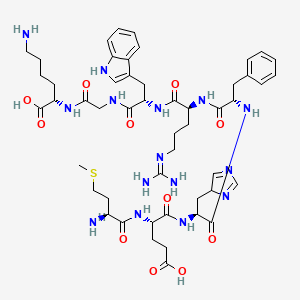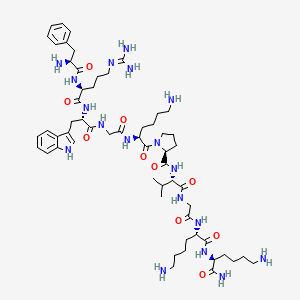
Tazarotensäure
Übersicht
Beschreibung
Tazarotensäure ist ein Metabolit von Tazaroten, einem synthetischen Retinoid der dritten Generation. Tazaroten wird hauptsächlich in topischen Formulierungen zur Behandlung verschiedener Hauterkrankungen wie Akne vulgaris, Plaque-Psoriasis und lichtgeschädigter Haut eingesetzt . This compound ist die aktive Form von Tazaroten und spielt eine entscheidende Rolle bei seinen therapeutischen Wirkungen.
Wissenschaftliche Forschungsanwendungen
Tazarotenic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study retinoid chemistry and its interactions with various receptors.
Biology: Investigated for its role in regulating gene expression and cellular differentiation.
Medicine: Widely used in the treatment of skin conditions such as acne, psoriasis, and photodamage It is also being explored for its potential in treating other conditions like hand osteoarthritis.
Industry: Utilized in the development of topical formulations and transdermal drug delivery systems.
Wirkmechanismus
Target of Action
Tazarotenic acid, the active metabolite of Tazarotene, primarily targets the retinoic acid receptors (RARs), specifically RARα, RARβ, and RARγ . These receptors are crucial in the regulation of cellular proliferation and differentiation .
Mode of Action
This binding may modify gene expression, leading to changes in cellular proliferation and differentiation .
Biochemical Pathways
Tazarotene is a prodrug that undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid .
Pharmacokinetics
Following topical application, tazarotene undergoes rapid metabolism in the skin to form tazarotenic acid . The systemic bioavailability of tazarotene, measured as tazarotenic acid, is low, approximately 1% after single and multiple topical applications to healthy skin . Tazarotenic acid is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .
Result of Action
Tazarotenic acid has been shown to be effective in the treatment of various skin conditions such as psoriasis, acne, and sun-damaged skin . It has been shown to reduce mottling and hyperpigmentation, sallowness, fine wrinkling, and coarse wrinkling in sun-damaged skin .
Action Environment
The efficacy and stability of tazarotenic acid can be influenced by environmental factors. For instance, the systemic bioavailability of tazarotene increased during the initial 2 weeks of treatment from 1% (single dose) to 5% or less (steady state) in patients with psoriasis, probably related to decreases in plaque elevation and scaling due to successful treatment, resulting in a less effective skin penetration barrier to tazarotene . Furthermore, the therapy is more effective when used with the daily application of sunscreen .
Biochemische Analyse
Biochemical Properties
Tazarotenic acid is a potent and selective agonist of the retinoid receptor (RAR) that binds to RARα, RARβ, and RARγ . It shows relative selectivity for RARβ and RARγ . This interaction with RARs allows Tazarotenic acid to play a significant role in biochemical reactions.
Cellular Effects
Tazarotenic acid influences cell function by modifying gene expression . It impacts cell signaling pathways, gene expression, and cellular metabolism, which are crucial for its therapeutic effects in treating conditions like psoriasis and acne .
Molecular Mechanism
Tazarotenic acid exerts its effects at the molecular level through binding interactions with biomolecules, specifically the retinoic acid receptors . It may modify gene expression and influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Current studies primarily focus on its immediate therapeutic effects .
Metabolic Pathways
Tazarotenic acid is involved in metabolic pathways related to retinoid metabolism. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Tazarotenic acid within cells and tissues are critical aspects of its function. It is likely to interact with specific transporters or binding proteins, influencing its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of Tazarotenic acid and its effects on activity or function are areas of active research. It is likely that specific targeting signals or post-translational modifications direct Tazarotenic acid to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Tazaroten wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von Ethyl-6-[2-(4,4-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-6-yl)ethinyl]pyridin-3-carboxylat mit verschiedenen Reagenzien beinhaltet . Der Syntheseweg umfasst typischerweise die Verwendung von Isopropylalkohol, Phosphatpufferlösung (PBS, pH 7,4) und Cyclodextrin . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Bildung von Tazaroten sicherzustellen, das dann in der Haut zu Tazarotensäure hydrolysiert wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von Tazaroten beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und stellt sicher, dass das Endprodukt die pharmazeutischen Standards erfüllt. Die Produktion umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit der Verbindung zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tazarotensäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Hydrolyse: Tazaroten wird in der Haut durch Esterasen zu this compound hydrolysiert.
Oxidation und Reduktion: This compound kann in der Leber einen weiteren Metabolismus erfahren, der zur Bildung von Sulfoxiden, Sulfonen und anderen polaren Produkten führt.
Häufige Reagenzien und Bedingungen
Die Hydrolyse von Tazaroten zu this compound erfolgt in Gegenwart von Esterasen in der Haut. Die anschließenden Stoffwechselreaktionen in der Leber beinhalten verschiedene Enzyme, die Oxidations- und Reduktionsprozesse ermöglichen.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus der Hydrolyse von Tazaroten gebildet wird, ist this compound. Ein weiterer Metabolismus in der Leber erzeugt Sulfoxide, Sulfone und andere polare Metaboliten .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Biologie: Untersucht wegen seiner Rolle bei der Regulation der Genexpression und Zelldifferenzierung.
Medizin: Wird häufig zur Behandlung von Hauterkrankungen wie Akne, Psoriasis und Lichtschäden eingesetzt Sie wird auch wegen ihres Potenzials zur Behandlung anderer Erkrankungen wie Handarthrose untersucht.
Industrie: Wird bei der Entwicklung von topischen Formulierungen und transdermalen Arzneistoffabgabesystemen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an bestimmte nukleare Retinsäure-Rezeptoren (RARs), darunter RARα, RARβ und RARγ . Diese Bindung moduliert die Genexpression, was zur Regulation von Schlüssel-Pathogenese-Faktoren bei Erkrankungen wie Psoriasis führt . Die Verbindung beeinflusst auch die Keratinozytendifferenzierung und -proliferation, was zu ihren therapeutischen Wirkungen beiträgt .
Vergleich Mit ähnlichen Verbindungen
Tazarotensäure gehört zur Klasse der acetylenischen Retinoide, zu denen auch andere Verbindungen gehören, wie z.B.:
This compound ist einzigartig in ihrer hohen Selektivität für RARβ- und RARγ-Rezeptoren, was zu ihren spezifischen therapeutischen Wirkungen und reduzierten Nebenwirkungen im Vergleich zu anderen Retinoiden beiträgt .
Eigenschaften
IUPAC Name |
6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIBKLWBVJPOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152094 | |
| Record name | Agn 190299 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118292-41-4 | |
| Record name | Tazarotenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Agn 190299 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Agn 190299 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAZAROTENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDJ14553 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















